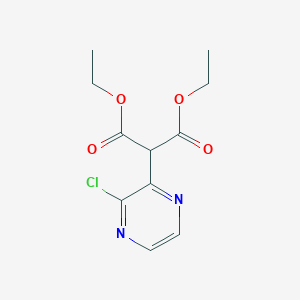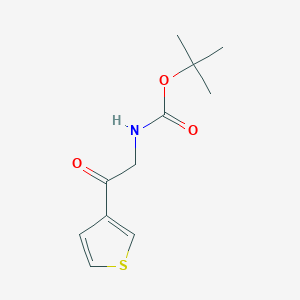
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline
Übersicht
Beschreibung
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyclopropyl group, an ethynyl group, and two methyl groups attached to the tetrahydroquinoline core
Vorbereitungsmethoden
The synthesis of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with ethynyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted tetrahydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be compared with other similar compounds, such as:
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
6-Ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyclopropyl group, which may affect its stability and interaction with molecular targets.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C16H19N |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C16H19N/c1-4-12-5-8-15-14(11-12)16(2,3)9-10-17(15)13-6-7-13/h1,5,8,11,13H,6-7,9-10H2,2-3H3 |
InChI-Schlüssel |
CYADGSZOXJQFMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C2=C1C=C(C=C2)C#C)C3CC3)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

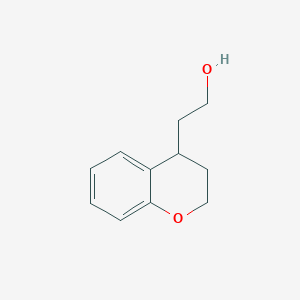
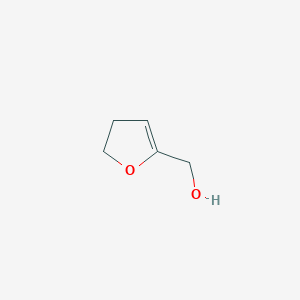

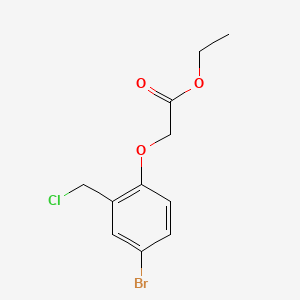
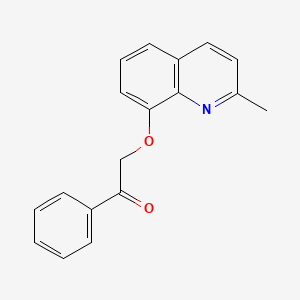

![7-Ethylimidazo[1,2-a]pyridine](/img/structure/B8570662.png)

